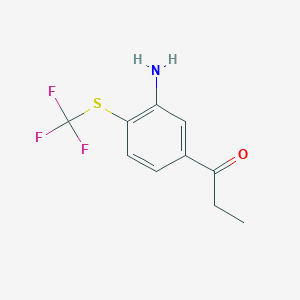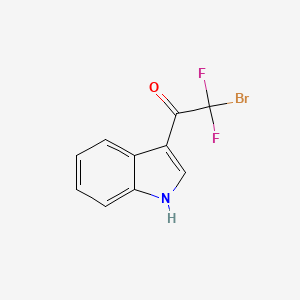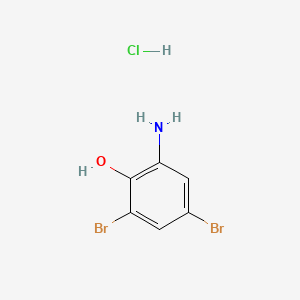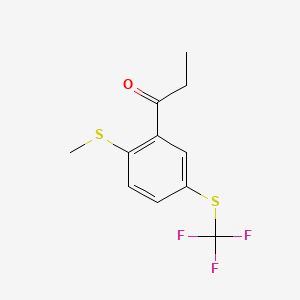
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)aniline.
Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine atom.
Formation of Chloropropanone: The halogenated intermediate is then reacted with a suitable reagent to form the chloropropanone moiety.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one include:
- 2-Amino-6-(trifluoromethyl)benzonitrile
- 2-Amino-6-(trifluoromethyl)benzamide
- 2-Amino-6-(trifluoromethyl)benzoic acid
These compounds share the trifluoromethyl and amino groups but differ in other functional groups. The presence of the chloropropanone moiety in this compound makes it unique and imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2 |
InChI Key |
POOQKWNTLZPZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)

![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)




![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)


